Naxagolide hydrochloride

Description

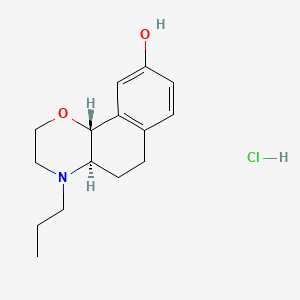

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEACMQMRLNNIL-CTHHTMFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60244221 | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-65-4 | |

| Record name | Naxagolide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naxagolide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099705654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naxagolide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60244221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAXAGOLIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5KFJ9796W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Naxagolide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naxagolide, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist that was investigated for the treatment of Parkinson's disease.[1][2] Developed by Merck & Co. in the 1980s and 1990s, this naphthoxazine derivative showed promise in preclinical models due to its high affinity and agonist activity at dopamine receptors crucial for motor control.[1] Despite reaching Phase II clinical trials, its development was ultimately discontinued.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with Naxagolide hydrochloride.

Discovery and Development

Naxagolide, identified by the code L-647,339 or MK-458, was first described in 1984.[1] It emerged from research programs aimed at identifying novel, non-ergoline dopamine agonists for Parkinson's disease. Structurally, it is a naphthoxazine derivative, distinguishing it from earlier ergoline-based therapies like pergolide (B1684310) and cabergoline.[1] Preclinical studies in animal models of parkinsonism demonstrated that Naxagolide could induce stereotypic behavior and contralateral turning in rats with unilateral 6-hydroxydopamine lesions, effects characteristic of direct-acting dopamine agonists.

The development of this compound progressed to Phase II clinical trials for Parkinson's disease.[1] However, the program was discontinued, reportedly due to inadequate effectiveness or toxicity issues.[1] Despite its discontinuation for therapeutic use, a radiolabeled form, --INVALID-LINK---PHNO, has become a valuable tool in neuroscience research as a radiotracer for positron emission tomography (PET) imaging to study the D2 and D3 receptors in the brain.

Mechanism of Action

Naxagolide is a potent agonist at both dopamine D2 and D3 receptors.[1] It exhibits a notable selectivity for the D3 receptor over the D2 receptor.[1] The activation of these G protein-coupled receptors (GPCRs) in the central nervous system is the primary mechanism underlying its potential therapeutic effects in Parkinson's disease.

Signaling Pathway

Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are negatively coupled to adenylyl cyclase through inhibitory G proteins (Gαi/o). Upon binding of an agonist like Naxagolide, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi/o subunit then inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP signaling cascade influences downstream cellular processes, including gene expression and neuronal excitability.

Quantitative Data

The binding affinity and functional potency of Naxagolide have been characterized in various in vitro assays. The following table summarizes key quantitative data for Naxagolide at dopamine D2 and D3 receptors.

| Parameter | Receptor | Value (nM) | Assay Type | Source |

| Ki | Dopamine D3 | 0.16 | Radioligand Binding | [1] |

| Ki | Dopamine D2 | 8.5 | Radioligand Binding | [1] |

| IC50 | [3H]apomorphine binding (rat striatum) | 23 | Radioligand Binding | |

| IC50 | [3H]spiperone binding (rat striatum) | 55 | Radioligand Binding |

Synthesis of this compound

The synthesis of Naxagolide has been described in the patent literature, with multiple routes developed. A common approach involves the construction of the hexahydronaphthoxazine core followed by N-alkylation. Below is a diagram illustrating a representative synthetic route.

References

Naxagolide Hydrochloride: A Technical Guide to its Binding Affinity for Dopamine D2 and D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of naxagolide (B1663137) hydrochloride to dopamine (B1211576) D2 and D3 receptors. Naxagolide, also known as (+)-PHNO, is a potent dopamine receptor agonist that has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease. A key feature of naxagolide is its notable selectivity for the D3 receptor over the D2 receptor. This document collates quantitative binding data, details common experimental methodologies for assessing binding affinity, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of naxagolide hydrochloride for dopamine D2 and D3 receptors has been quantified in several studies. The data consistently demonstrates a higher affinity for the D3 subtype. The following tables summarize the key binding parameters reported in the literature.

| Compound | Receptor | Radioligand | Parameter | Value (nM) |

| Naxagolide | Dopamine D2 | - | Ki | 8.5 |

| Naxagolide | Dopamine D3 | - | Ki | 0.16 |

Table 1: Naxagolide Ki Values for Dopamine D2 and D3 Receptors.

| Compound | Receptor | Radioligand | Parameter | Value (nM) |

| Naxagolide | Rat Striatal Membranes | [3H]apomorphine | IC50 | 23 |

| Naxagolide | Rat Striatal Membranes | [3H]spiperone | IC50 | 55 |

Table 2: Naxagolide IC50 Values in Rat Striatal Membranes.

Experimental Protocols

The determination of naxagolide's binding affinity for D2 and D3 receptors typically involves radioligand binding assays. Competition binding assays are a common and effective method to determine the inhibition constant (Ki) of a test compound. Below is a detailed, generalized protocol based on methodologies described in the scientific literature.

Radioligand Competition Binding Assay for D2/D3 Receptors

This protocol outlines the steps for a competitive binding experiment using a radiolabeled antagonist, such as [3H]spiperone, to determine the binding affinity of naxagolide.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines stably expressing human D2 or D3 receptors (e.g., HEK293, CHO cells) or rodent striatal tissue homogenates.

-

Radioligand: [3H]spiperone (a D2/D3 antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Ligand: A high concentration of a non-labeled D2/D3 antagonist (e.g., haloperidol, sulpiride, or (+)-butaclamol) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl2 (e.g., 5 mM) and other salts.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), often pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

96-well plates.

2. Membrane Preparation:

-

Cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford assay).

3. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand ([3H]spiperone), typically at or near its Kd value.

-

Increasing concentrations of the unlabeled test compound (naxagolide).

-

For determining non-specific binding, a separate set of tubes will contain the radioligand and a saturating concentration of the non-labeled antagonist instead of the test compound.

-

For determining total binding, another set of tubes will contain only the radioligand and the membrane preparation.

-

-

Initiate the binding reaction by adding the prepared membrane homogenate to each well.

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

4. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Quantification and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Calculations:

-

Specific Binding: Subtract the non-specific binding (counts in the presence of the unlabeled antagonist) from the total binding (counts with radioligand and membranes only).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the naxagolide concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of naxagolide that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways

Dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They primarily couple to inhibitory G proteins of the Gi/o family. Upon activation by an agonist like naxagolide, these receptors initiate a cascade of intracellular signaling events.

Canonical Gi/o-coupled signaling pathway for D2/D3 receptors.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunits of the Gi/o protein can directly modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels. Activation of D2/D3 receptors can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation.

Workflow for a radioligand competition binding assay.

The experimental workflow for determining the binding affinity of naxagolide involves several key stages. Initially, the necessary biological materials (receptor-containing membranes) and chemical reagents (radioligand and test compound) are prepared. These components are then combined and incubated to allow for binding to occur. Following incubation, the bound and free radioligand are separated, typically by filtration. Finally, the amount of bound radioligand is quantified, and the data is analyzed to determine the binding affinity of the test compound.

The Pharmacological Profile of Naxagolide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide hydrochloride, also known as (+)-4-propyl-9-hydroxynaphthoxazine or (+)-PHNO, is a potent and selective dopamine (B1211576) D2 receptor agonist.[1][2][3] Developed initially for the treatment of Parkinson's disease, its clinical development was discontinued (B1498344) despite demonstrating anti-parkinsonian effects.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, and available pharmacokinetic and clinical data. Detailed experimental protocols for key assays are provided to facilitate further research and evaluation of this and similar compounds.

Introduction

Naxagolide is a non-ergoline naphthoxazine derivative that acts as a direct agonist at dopamine D2-like receptors.[3] Its high potency and selectivity for the D2 receptor made it a subject of interest for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. This guide consolidates the available preclinical and clinical data on this compound to serve as a detailed resource for researchers in pharmacology and drug development.

Mechanism of Action

Naxagolide is a potent agonist at D2 and D3 dopamine receptors.[3] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o pathway. Activation of the D2 receptor by an agonist like Naxagolide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade is central to the modulatory effects of dopamine on neuronal activity. Naxagolide's therapeutic rationale in Parkinson's disease was to mimic the effects of endogenous dopamine on D2 receptors in the striatum, thereby compensating for the dopamine deficiency and alleviating motor symptoms.

The following diagram illustrates the canonical D2 receptor signaling pathway activated by Naxagolide.

References

- 1. The antiparkinsonian actions and pharmacokinetics of transdermal (+)-4-propyl-9-hydroxynaphthoxazine (+PHNO): preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic profile of a novel potent direct-acting dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine [(+)-PHNO] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of MK-458 (HPMC) in Parkinson's disease previously untreated with dopaminergic drugs. A double-blind, placebo-controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustained-release (+)-PHNO [MK-458 (HPMC)] in the treatment of Parkinson's disease: evidence for tolerance to a selective D2-receptor agonist administered as a long-acting formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The efficacy of (+)-4-propyl-9-hydroxynaphthoxazine as adjunctive therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

Naxagolide Hydrochloride: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide hydrochloride is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist that was investigated for its therapeutic potential in treating Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. The document details its mechanism of action through the dopamine D2 receptor signaling pathway, supported by available binding affinity data. While comprehensive experimental data remains limited in publicly accessible literature, this guide synthesizes the current understanding of this compound to inform further research and development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt of Naxagolide.[1] Its chemical structure is characterized by a hexahydronaphthoxazine core.

Chemical Structure:

-

IUPAC Name: (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][2][3]benzoxazin-9-ol;hydrochloride[1]

-

SMILES: CCCN1CCO[C@@H]2[C@@H]1CCC3=C2C=C(C=C3)O.Cl

-

InChI: InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂ClNO₂ | PubChem[1] |

| Molecular Weight | 283.79 g/mol | PubChem[1] |

| CAS Number | 99705-65-4 | CAS Common Chemistry[4] |

| Melting Point | 280-282 °C | CAS Common Chemistry[4] |

| Appearance | White to off-white solid | MedChemExpress[5] |

| Aqueous Solubility | Data not available | MedKoo Biosciences[5] |

| pKa | Data not available | N/A |

Pharmacology

Naxagolide is a potent dopamine D2 and D3 receptor agonist.[6] Agonism at these receptors, which are coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This mechanism of action is central to its effects on dopaminergic neurotransmission.

Receptor Binding Affinity

Naxagolide exhibits high affinity for dopamine D2 and D3 receptors. While a comprehensive binding profile from a single source is not available, published data indicates its potent interaction with these targets.

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 55 (IC₅₀) | MedChemExpress[5] |

| Dopamine D2 | [³H]Apomorphine | Rat Striatum | 23 (IC₅₀) | MedChemExpress[5] |

Note: The values presented are IC₅₀ values from competitive binding assays, which are indicative of affinity.

Mechanism of Action and Signaling Pathway

As a D2-like receptor agonist, this compound modulates intracellular signaling cascades primarily through the Gαi/o pathway. The binding of Naxagolide to the D2 receptor initiates a conformational change, leading to the activation of the associated G protein. This activation results in the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

Further downstream effectors of D2 receptor signaling include the modulation of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, and influencing the activity of various kinases and phosphatases, ultimately impacting gene expression and neuronal excitability.[3][7]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections outline generalized methodologies for key assays used to characterize compounds of this class.

Radioligand Binding Assay (Generic Protocol)

This protocol describes a typical competition binding assay to determine the affinity of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2 receptors), and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay (Generic Protocol)

This protocol outlines a method to assess the functional activity of this compound as a D2 receptor agonist by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the dopamine D2 receptor.

-

Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of this compound in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal effect.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not available in the reviewed literature. Patent documents mention the compound but do not provide specific and complete synthetic procedures.

Conclusion

This compound is a well-characterized dopamine D2 and D3 receptor agonist with high potency. Its mechanism of action via the inhibition of the adenylyl cyclase/cAMP pathway is consistent with its classification as a D2-like receptor agonist. While there is a lack of comprehensive, publicly available data on its physicochemical properties, such as aqueous solubility and pKa, and detailed experimental protocols, the existing information provides a solid foundation for its further investigation. The data and methodologies presented in this guide can serve as a valuable resource for researchers and drug development professionals interested in this compound and other dopaminergic compounds. Further studies to fully elucidate its pharmacological and physicochemical profile are warranted to better understand its therapeutic potential.

References

- 1. This compound | C15H22ClNO2 | CID 57532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. medkoo.com [medkoo.com]

- 6. Naxagolide | C15H21NO2 | CID 57533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Early In-Vivo Studies of Naxagolide Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Naxagolide hydrochloride, also known as TD-1211 and by its trade name Axelopran, is a peripherally acting mu-opioid receptor antagonist (PAMORA) investigated for the treatment of opioid-induced constipation (OIC). This technical guide provides an in-depth overview of the core preclinical and early clinical in-vivo studies that have characterized the pharmacology of this compound.

Mechanism of Action

Naxagolide is designed to selectively block mu-opioid receptors in the gastrointestinal tract.[1][2] Opioids induce constipation by binding to these receptors in the enteric nervous system, which leads to a decrease in intestinal motility and secretion.[1][2] By antagonizing these peripheral receptors, Naxagolide aims to mitigate the constipating effects of opioids without compromising their centrally mediated analgesic properties, as it has limited ability to cross the blood-brain barrier.[3][4]

Preclinical In-Vivo Studies

Early in-vivo research on this compound was conducted in various animal models, primarily rats and dogs, to establish its pharmacodynamic effects and pharmacokinetic profile. These studies were crucial in demonstrating the compound's potential as a peripherally selective opioid antagonist.

Pharmacodynamic Studies

Preclinical pharmacodynamic studies compared Naxagolide (TD-1211) with other opioid antagonists. The primary focus was on its ability to reverse opioid-induced gastrointestinal dysfunction without affecting central nervous system (CNS) functions.[4]

Key findings from these studies include:

-

Oral administration of Naxagolide reversed loperamide-induced inhibition of gastric emptying and castor oil-induced diarrhea in rats.[4]

-

It also reversed nonproductive GI circular smooth muscle contractility in dogs.[4]

-

Importantly, unlike some other opioid antagonists, Naxagolide did not produce a CNS withdrawal response in morphine-dependent mice, nor did it inhibit morphine-induced anti-nociception in rat and dog hot plate tests.[3]

Pharmacokinetic Profile in Rats

The following table summarizes the in-vivo pharmacokinetic and pharmacodynamic screening data for Naxagolide (compound 19i) and related compounds in rats.

| Compound | Rat Oral Bioavailability (%F) | Rat Cmax (nM) (10 mg/kg, p.o.) | Rat AUC (nM*h) (10 mg/kg, p.o.) | Loperamide-Induced Gastric Emptying Reversal (ID50, mg/kg, p.o.) |

| 19h | 38 | 1,100 | 5,800 | 0.3 |

| 19i (Naxagolide) | 27 | 830 | 4,200 | 0.3 |

| 19j | 61 | 1,800 | 11,000 | 0.1 |

| 24g | 54 | 1,200 | 7,000 | 0.1 |

Data sourced from "Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist".[5]

Early Phase Clinical Studies

Following promising preclinical results, Naxagolide advanced to Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in human subjects.

Phase 1 Studies

Phase 1 trials were conducted in healthy volunteers and patients with opioid-induced constipation. A study of a fixed-dose combination of Naxagolide and oxycodone demonstrated that Naxagolide did not significantly alter the systemic exposure to oxycodone, indicating a low potential for drug-drug interactions that would compromise analgesia.[6]

Phase 2 Studies

Phase 2b studies were designed to assess the safety and efficacy of different doses of Naxagolide in patients with OIC.[6][7][8][9] A 5-week, randomized, double-blind, placebo-controlled study evaluated daily doses of 5 mg, 10 mg, and 15 mg. The primary efficacy endpoint was the change from baseline in the weekly average of complete spontaneous bowel movements (CSBMs). The study met its primary endpoint, demonstrating a statistically significant improvement in CSBMs for all Naxagolide doses compared to placebo.[6][9]

Experimental Protocols

Loperamide-Induced Inhibition of Gastric Emptying in Rats

This model is used to assess the ability of a compound to reverse opioid-induced delays in gastric emptying.

-

Animal Model: Male Sprague-Dawley rats are typically used.[10]

-

Induction of Gastric Stasis: Loperamide (B1203769), a peripherally acting mu-opioid agonist, is administered to the animals to induce a delay in gastric emptying.[10][11][12]

-

Test Compound Administration: Naxagolide or vehicle is administered orally at various doses prior to or concurrently with a non-absorbable marker (e.g., charcoal meal).[13]

-

Assessment: After a set period, the animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured. The percentage of inhibition or reversal of inhibition is then calculated.

Visualizations

Signaling Pathway of Naxagolide in the Enteric Nervous System

Caption: Naxagolide blocks opioid binding to mu-receptors in the gut.

Experimental Workflow for Preclinical Efficacy Testing

Caption: Workflow for assessing Naxagolide's effect on gut motility.

References

- 1. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Axelopran (TD-1211): A Peripherally Restricted μ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. lotuscr.com [lotuscr.com]

- 9. medpagetoday.com [medpagetoday.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 12. The action of loperamide in inhibiting prostaglandin-induced intestinal secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lacticaseibacillus paracasei HP7 Improves Gastric Emptying by Modulating Digestive Factors in a Loperamide-Induced Functional Dyspepsia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Naxagolide Hydrochloride: A Technical Guide to Metabolism and Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide (B1663137) hydrochloride, a synthetic analog of the neurosteroid allopregnanolone, has been the subject of extensive preclinical evaluation to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the metabolism and pharmacokinetic properties of naxagolide in key animal models, including rats and dogs. The data summarized herein is crucial for the interpretation of toxicology studies and for the translation of preclinical findings to clinical development. A notable finding is the significant difference in the metabolic pathways of naxagolide between preclinical species and humans, a critical consideration for drug development.

In Vitro Metabolism

Metabolic Pathways

In vitro studies utilizing liver microsomes from mice, rats, dogs, and humans have been instrumental in elucidating the primary metabolic pathways of naxagolide in preclinical species. The major biotransformation routes identified are Phase I reactions, specifically hydroxylation and ketone reduction.

-

Hydroxylation: The primary site of hydroxylation is the 16α-position of the steroid nucleus. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP3A4.

-

Ketone Reduction: The 20-keto group of naxagolide undergoes stereoselective reduction to form the corresponding 20α-hydroxy metabolite.

In contrast to preclinical species, the major circulating metabolites in humans are M2 (oxy-dehydro-ganaxolone) and M47 (a ganaxolone (B1674614) sulfate (B86663) conjugate), which are considered human-specific and are not found in significant amounts in rats or dogs.

Experimental Protocols

1.2.1. Liver Microsome Incubation

-

Objective: To identify the primary metabolic pathways of naxagolide.

-

Test System: Pooled liver microsomes from male and female Sprague-Dawley rats and Beagle dogs.

-

Incubation Conditions:

-

Naxagolide hydrochloride concentration: Typically 1 µM.

-

Microsomal protein concentration: Approximately 0.5 mg/mL.

-

Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Incubation Temperature: 37°C.

-

Incubation Time: Various time points (e.g., 0, 15, 30, 60 minutes) to assess metabolic stability.

-

-

Sample Analysis: The reaction is quenched with a cold organic solvent (e.g., acetonitrile). The supernatant is then analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent drug and its metabolites.

In Vivo Pharmacokinetics

Pharmacokinetic studies of naxagolide have been conducted in rats and dogs to understand its absorption, distribution, and elimination characteristics in vivo.

Rat Pharmacokinetics

Studies in Sprague-Dawley rats have demonstrated dose-dependent pharmacokinetics. Sedation and induction of hepatic enzymes were observed, which limited the administrable doses in long-term studies.

Table 1: Pharmacokinetic Parameters of Naxagolide in Rats

| Study Type | Dose (mg/kg/day) | Route | Cmax (ng/mL) | AUC(0-24h) (ng*hr/mL) | Species | Sex | Notes |

| 6-Month Toxicology | 40 | Oral | 608.4 - 838.2 | Not Reported | Sprague-Dawley Rat | M/F | Plasma exposures at Day 182.[1] |

| Juvenile Animal Study (PND 91) | 10 | Oral | 76.9 - 324 | 510 - 2020 | Sprague-Dawley Rat | M/F | Lowest dose tested.[1] |

Dog Pharmacokinetics

In Beagle dogs, naxagolide exhibits high oral bioavailability and is generally well-tolerated, with sedation being the primary dose-limiting factor. Unlike rats, induction of hepatic enzymes was not observed in dogs.

Table 2: Pharmacokinetic Parameters of Naxagolide in Dogs

| Study Type | Dose (mg/kg/day) | Route | Cmax (ng/mL) | AUC(0-24h) (ng*hr/mL) | Bioavailability (%) | Species | Sex | Notes |

| 12-Month Toxicology | 15 | Oral | 1756 - 2291 | 24346 - 33888 | - | Beagle Dog | M/F | Plasma exposures at Week 52.[1] |

| Single Dose | Not Specified | IV / Oral | Not Reported | Not Reported | 89 - 91 | Beagle Dog | Not Specified | Absolute bioavailability.[1] |

Experimental Protocols

2.3.1. In Vivo Dosing and Sampling

-

Objective: To determine the pharmacokinetic profile of naxagolide after oral and intravenous administration.

-

Animal Models:

-

Rats: Male and female Sprague-Dawley rats.

-

Dogs: Male and female Beagle dogs.

-

-

Dosing:

-

Oral (PO): this compound administered via oral gavage as a suspension.

-

Intravenous (IV): this compound administered as a bolus injection or infusion.

-

-

Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points (e.g., pre-dose, and at multiple time points post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis.

-

Sample Analysis: Plasma concentrations of naxagolide and its metabolites are determined using a validated LC-MS/MS method.

2.3.2. Bioanalytical Method

-

Principle: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically used for the quantification of naxagolide in plasma.

-

Sample Preparation: Protein precipitation is a common method for extracting naxagolide from the plasma matrix. An internal standard is added prior to precipitation.

-

Chromatography: Reversed-phase HPLC is used to separate naxagolide from endogenous plasma components and any metabolites.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection and quantification.

References

Naxagolide Hydrochloride: An In-Depth Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naxagolide (B1663137) hydrochloride, a potent naphthoxazine derivative, is a dopamine (B1211576) receptor agonist previously investigated for the treatment of Parkinson's disease. This technical guide provides a comprehensive overview of the receptor selectivity profile of naxagolide, summarizing available quantitative binding and functional data. Detailed experimental methodologies for key assays are outlined to facilitate replication and further investigation. Signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and pharmacological characterization.

Introduction

Naxagolide acts as a potent agonist at both dopamine D2 and D3 receptors.[1] It exhibits a notable selectivity for the D3 receptor subtype.[1] Understanding the broader receptor interaction profile of naxagolide is crucial for elucidating its full pharmacological effects and potential off-target activities. This document collates the available data on its binding affinities and functional modulation of various G-protein coupled receptors (GPCRs).

Receptor Binding Profile

The affinity of naxagolide for various receptors is typically determined through competitive radioligand binding assays. In these assays, the ability of naxagolide to displace a known high-affinity radioligand from its receptor is measured, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined.

Dopamine Receptor Subtypes

Naxagolide demonstrates high affinity for D2-like dopamine receptors. It displays a significant preference for the D3 receptor over the D2 receptor.

| Receptor | Radioligand | Tissue/System | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (D2/D3) |

| Dopamine D₂ | - | - | 8.5[1] | - | ~53-fold |

| Dopamine D₃ | - | - | 0.16[1] | - | |

| Dopamine D₂-like | [³H]Apomorphine | Rat Striatal Membranes | - | 23[2] | |

| Dopamine D₂-like | [³H]Spiperone | Rat Striatal Membranes | - | 55[2] |

Table 1: Naxagolide Binding Affinities for Dopamine Receptors

Serotonin (B10506) and Other Receptors

Qualitative data indicates that naxagolide also possesses significant affinity for the serotonin 5-HT₁A and 5-HT₇ receptors.[3] Further quantitative data from a broad receptor screen is required to fully characterize its selectivity profile.

Functional Activity Profile

Functional assays are employed to determine the cellular response to naxagolide binding, characterizing it as an agonist, antagonist, or inverse agonist. This is often quantified by measuring the half-maximal effective concentration (EC50) and the maximum effect (Emax).

Dopamine Receptor Agonism

Naxagolide is a potent agonist at D2-like dopamine receptors.[2][4] Reports also indicate it behaves as a full agonist at the dopamine D₄.₄ receptor with a potency comparable to its action at D2 and D3 receptors.[3]

Serotonin Receptor Functional Activity

Naxagolide has been shown to be a full agonist at the 5-HT₁A receptor with a potency similar to its effects at dopamine D2 and D3 receptors.[3] It is reported to have lower potency as an agonist at the 5-HT₇ receptor.[3]

Quantitative EC50 and Emax values for naxagolide at these receptors are not yet publicly available and represent a key area for future research.

Experimental Protocols

The following are detailed, generalized protocols for the key assays used to characterize the receptor selectivity profile of naxagolide.

Radioligand Binding Assay (Competition)

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound like naxagolide by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

4.1.1. Materials

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors).

-

Test Compound: Naxagolide hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand that saturates all specific binding sites (e.g., Haloperidol).

-

Assay Buffer: Physiologically buffered solution (e.g., Tris-HCl) at a specific pH.

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

4.1.2. Procedure

-

Preparation: Prepare serial dilutions of naxagolide.

-

Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of naxagolide. Include control wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).

-

Equilibration: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the naxagolide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. [3H]N-propylapomorphine and [3H]spiperone binding in brain indicate two states of the D2-dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Binding Assays of Naxagolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naxagolide (B1663137), also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist. Its high affinity and selectivity make it a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes. Accurate and reproducible in-vitro binding assays are crucial for characterizing the pharmacological profile of naxagolide and similar compounds. These application notes provide detailed protocols for radioligand competition binding assays to determine the binding affinity (Ki) of naxagolide hydrochloride for dopamine D2 and D3 receptors, as well as a functional GTPγS binding assay to assess its potency (EC50) and efficacy as an agonist.

Data Presentation

The following tables summarize the binding affinity of naxagolide for human dopamine D2 and D3 receptors as reported in the literature.

Table 1: this compound Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line / Tissue |

| Dopamine D2 | 8.5 | [³H]Spiperone | Not Specified |

| Dopamine D3 | 0.16 | [³H]Spiperone | Not Specified |

Signaling Pathway

Activation of dopamine D2 and D3 receptors by an agonist such as naxagolide initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels.

Experimental Protocols

Radioligand Competition Binding Assay for Ki Determination

This protocol outlines the determination of the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competition binding assay with a suitable radioligand, such as [³H]Spiperone.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Spiperone (a commonly used antagonist radioligand for D2-like receptors).

-

This compound: Stock solution of known concentration.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2/D3 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in the assay (typically 10-50 µg protein per well).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of diluted membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of diluted membrane suspension. The final concentration of the radioligand should be close to its Kd for the respective receptor.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of naxagolide that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G proteins coupled to D2/D3 receptors upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

-

Cell Membranes: Membranes from cell lines stably expressing human dopamine D2 or D3 receptors.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

This compound: Stock solution of known concentration.

-

GDP: Guanosine diphosphate.

-

Unlabeled GTPγS: For determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare and quantify the protein concentration of the cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Basal Binding: 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane suspension containing GDP (final concentration ~10 µM).

-

Non-specific Binding: 50 µL of unlabeled GTPγS (final concentration 10 µM), 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane suspension with GDP.

-

Stimulated Binding: 50 µL of varying concentrations of this compound, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane suspension with GDP.

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from all other values.

-

Plot the specific binding (often as a percentage of the maximal stimulation achieved by a full agonist) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

The protocols described in these application notes provide a robust framework for the in-vitro characterization of this compound's interaction with dopamine D2 and D3 receptors. By employing both radioligand competition binding and functional GTPγS binding assays, researchers can obtain a comprehensive pharmacological profile, including binding affinity, potency, and efficacy. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing research and drug development in areas where dopamine receptor modulation is of therapeutic interest.

Application Notes and Protocols for PET Imaging of the Striatum with a Dopamine D2/D3 Receptor Antagonist

Disclaimer: The compound "Naxagolide hydrochloride" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using [11C]raclopride, a widely studied and representative dopamine (B1211576) D2/D3 receptor antagonist, as a substitute for PET imaging of the striatum. The methodologies and data presented are based on published research for [11C]raclopride and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of molecular neuroimaging.

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the in vivo quantification of neuroreceptors. [11C]raclopride is a selective antagonist for dopamine D2 and D3 receptors and is one of the most extensively used radiotracers for studying the dopaminergic system in the brain, particularly in the striatum where these receptors are densely expressed.[1][2][3] PET imaging with [11C]raclopride allows for the assessment of D2/D3 receptor availability, which can be indicative of receptor density and affinity.[4][5] Furthermore, changes in [11C]raclopride binding can be used to measure fluctuations in endogenous dopamine levels in response to pharmacological or behavioral challenges.[1]

These notes provide an overview of the application of [11C]raclopride PET for striatal imaging, including its mechanism of action, signaling pathways, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

[11C]raclopride is a competitive antagonist that binds reversibly to dopamine D2 and D3 receptors. Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that belong to the D2-like receptor family.[6] Activation of these receptors by the endogenous ligand dopamine initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein complex.[6] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream effects on protein kinase A (PKA) activity.

Dopamine D2 and D3 receptors play a crucial role in regulating a variety of physiological processes, including motor control, motivation, reward, and cognition.[7] Their dysfunction has been implicated in several neuropsychiatric and neurological disorders such as Parkinson's disease, schizophrenia, and substance abuse.[2]

Quantitative Data Presentation

The binding of [11C]raclopride in the brain is typically quantified as the non-displaceable binding potential (BPND), which is proportional to the density of available receptors (Bavail) and inversely related to the dissociation constant (KD). The cerebellum is commonly used as a reference region as it is considered to be devoid of D2/D3 receptors.[3]

Table 1: Test-Retest Reproducibility of [11C]raclopride BPND in Healthy Volunteers

| Brain Region | Mean BPND (± SD) | Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |

|---|---|---|---|

| Caudate Nucleus | - | 4.5 | 0.82 |

| Putamen | - | 3.9 | 0.83 |

| Ventral Striatum | 3.48 (± 0.27) | 3.9 | 0.82 |

| Posterior Putamen | 4.55 (± 0.37) | - | - |

| Thalamus | 0.70 (± 0.06) | 3.7 | 0.92 |

| Dorsolateral PFC | 0.38 (± 0.07) | - | - |

| Superior Frontal Gyrus | 0.30 (± 0.06) | - | - |

Data adapted from a study with a 5-week retest interval.[3]

Table 2: [11C]raclopride BPND in Different "Resting" States

| Brain Region | "Certain" State Mean BPND (± SD) | "Uncertain" State Mean BPND (± SD) |

|---|---|---|

| Right Caudate | 1.73 (± 0.22) | 2.07 (± 0.53) |

| Left Caudate | 1.60 (± 0.32) | 1.83 (± 0.43) |

| Right Putamen | 2.12 (± 0.26) | 2.61 (± 0.40) |

| Left Putamen | 2.32 (± 0.33) | 2.85 (± 0.39) |

Data from a retrospective analysis of baseline scans under different cognitive conditions.[8]

Table 3: Reproducibility of [11C]raclopride BP in the Striatum (Dual-Bolus Injection Method)

| Parameter | BP1 (Mean ± SD) | BP2 (Mean ± SD) | Mean Absolute Difference (%) |

|---|---|---|---|

| Whole Striatum | 2.50 (± 0.10) | 2.48 (± 0.11) | 1.10 (± 0.66) |

BP1 and BP2 represent binding potentials from the first and second injections in a single PET session without stimulation.[4]

Experimental Protocols

Radiolabeling of [11C]raclopride

The synthesis of [11C]raclopride is most commonly achieved by the N-methylation of the desmethyl precursor, O-desmethyl raclopride (B1662589), using a [11C]methylating agent such as [11C]methyl iodide or [11C]methyl triflate.[2][9]

Materials:

-

O-desmethyl raclopride hydrobromide (precursor)

-

[11C]carbon dioxide (from cyclotron)

-

Lithium aluminum hydride

-

Hydroiodic acid or silver triflate

-

Solvents (e.g., acetone, DMF)

-

Reagents for purification (e.g., HPLC solvents)

Procedure:

-

Production of [11C]Methyl Iodide/Triflate: [11C]CO2 produced from a cyclotron is converted to [11C]methane, which is then halogenated to produce [11C]methyl iodide. Alternatively, [11C]methyl iodide can be passed through a silver triflate column to produce [11C]methyl triflate.[2]

-

Radiolabeling Reaction: The desmethyl precursor is reacted with the [11C]methylating agent in a suitable solvent (e.g., acetone) and at an elevated temperature.

-

Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate [11C]raclopride from unreacted precursor and byproducts.

-

Formulation: The purified [11C]raclopride is formulated in a physiologically compatible solution (e.g., saline with ethanol) for intravenous injection. Quality control tests are performed to ensure radiochemical purity, specific activity, and sterility.

A typical synthesis can yield [11C]raclopride with a radiochemical purity of >95% and a synthesis time of approximately 30-50 minutes.[9]

PET Imaging Protocol (Human Studies)

Subject Preparation:

-

Subjects should provide written informed consent after a full explanation of the procedures. The study protocol must be approved by the local ethics committee.[3]

-

A physical and neurological examination, as well as routine laboratory blood tests, should be performed to ensure the subject is in good health.

-

Subjects should abstain from caffeine, alcohol, and nicotine (B1678760) for at least 12 hours prior to the scan.

-

A T1-weighted magnetic resonance imaging (MRI) scan is typically acquired for anatomical coregistration and region of interest (ROI) definition.

PET Scan Acquisition:

-

An intravenous catheter is inserted into an antecubital vein for radiotracer injection.

-

A transmission scan is acquired for attenuation correction.[2]

-

[11C]raclopride (typically 370-555 MBq) is administered intravenously.[2] Two common injection protocols are:

-

Dynamic emission data are collected in 3D mode.

PET Imaging Protocol (Animal Studies)

Animal Preparation:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee.

-

For studies in awake animals, an intravenous catheter is surgically implanted prior to the imaging day.[10]

-

For studies under anesthesia, the animal is anesthetized (e.g., with isoflurane) and placed in the scanner.

PET Scan Acquisition:

-

Awake Uptake Protocol: The animal is injected with [11C]raclopride through the catheter and allowed to move freely for an uptake period (e.g., 30 minutes). Subsequently, the animal is anesthetized and scanned for a defined period (e.g., 25 minutes).[10]

-

Anesthetized Protocol: The animal is anesthetized throughout the procedure, from radiotracer injection to the end of the scan.

-

A transmission scan is acquired for attenuation correction.

-

Dynamic PET data are acquired.

Image and Data Analysis

-

Image Reconstruction and Preprocessing: PET data are reconstructed with corrections for attenuation, scatter, and random coincidences. The dynamic images are corrected for head motion.

-

Coregistration: The PET images are coregistered to the individual's MRI scan.[8]

-

Region of Interest (ROI) Definition: ROIs for the striatal subregions (caudate, putamen, ventral striatum) and the cerebellum (reference region) are delineated on the coregistered MRI.

-

Kinetic Modeling: Time-activity curves are extracted for each ROI. The non-displaceable binding potential (BPND) is calculated using a kinetic model, most commonly the Simplified Reference Tissue Model (SRTM).[3]

-

Statistical Analysis: Statistical tests are used to compare BPND between groups or conditions.

Applications in Research and Drug Development

-

Disease Pathophysiology: Studying alterations in the dopamine system in disorders such as Parkinson's disease, schizophrenia, and addiction.[2]

-

Pharmacological Studies: Assessing the D2/D3 receptor occupancy of antipsychotic drugs and other CNS-active compounds.

-

Challenge Studies: Measuring changes in endogenous dopamine release in response to pharmacological (e.g., amphetamine) or behavioral/cognitive tasks.[1][11]

-

Drug Development: Evaluating novel therapeutic agents targeting the dopaminergic system.

References

- 1. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]

- 5. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of ([(11)C]carbonyl)raclopride and a comparison with ([(11)C]methyl)raclopride in a monkey PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imaging dopamine release with Positron Emission Tomography (PET) and (11)C-raclopride in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic modeling of [11C]raclopride: combined PET-microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of [11C]Naxagolide for In-Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]Naxagolide, also known as [11C]-(+)-PHNO, is a potent and selective dopamine (B1211576) D2/D3 receptor agonist used as a radiotracer in Positron Emission Tomography (PET) for in-vivo imaging. Its ability to preferentially bind to the high-affinity state of D2/D3 receptors makes it a valuable tool for studying the dopaminergic system in various neuropsychiatric disorders, including Parkinson's disease and schizophrenia.[1][2][3] This document provides detailed application notes and protocols for the preparation and in-vivo imaging application of [11C]Naxagolide.

Data Presentation

Table 1: Radiosynthesis Parameters for [11C]Naxagolide ([11C]-(+)-PHNO)

| Parameter | Method 1: [11C]propionyl chloride acylation | Method 2: [11C]-methylation of N-acetyl precursor | Reference |

| Precursor | N-despropyl PHNO | N-acetyl precursor | [4][5] |

| Radiolabeling Agent | [11C]propionyl chloride (from [11C]CO2) | [11C]iodomethane | [4][6] |

| Radiochemical Yield (decay-corrected) | 16% ± 5% | 9% (range 2-30%, non-decay corrected) | [4][6] |

| Synthesis Time | ~35 minutes | 63-65 minutes | [4][6] |

| Specific Activity | Not explicitly stated | 26.8-81.1 GBq/µmol | [6] |

| Radiochemical Purity | >95% | >95% | [6] |

Table 2: In-Vivo Biodistribution and Radiation Dosimetry of [11C]Naxagolide in Humans

| Organ | Mean Absorbed Dose (μSv/MBq) |

| Liver | 17.9 ± 3.9 |

| Kidneys | 14.3 ± 3.6 |

| Urinary Bladder Wall | 13.5 ± 3.7 |

| Effective Dose (Male Model) | 4.5 ± 0.3 |

| Effective Dose (Female Model) | 5.2 ± 0.2 |

| Data from a study with 6 healthy subjects.[7] |

Table 3: Regional Fraction of D3 Receptor Signal (f(PHNO)(D3)) of [11C]Naxagolide in the Human Brain

| Brain Region | f(PHNO)(D3) (%) |

| Hypothalamus | 100 |

| Substantia Nigra | 100 |

| Ventral Pallidum/Substantia Innominata | 75 |

| Globus Pallidus | 65 |

| Thalamus | 43 |

| Ventral Striatum | 26 |

| Precommissural-Ventral Putamen | 6 |

| Data obtained using a selective D3 antagonist to dissect the total [11C]-(+)-PHNO signal.[8] |

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]Naxagolide via [11C]propionyl chloride acylation

This protocol describes a four-step, fully automated radiosynthesis of [11C]-(+)-PHNO.[4][5]

Materials:

-

N-despropyl PHNO ((+)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][6][7]oxazin-9-ol) hydrochloride

-

[11C]Carbon Dioxide ([11C]CO2) produced from a cyclotron

-

Ethylmagnesium bromide

-

Oxalyl chloride

-

Lithium aluminium hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

HPLC purification system

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Production of [11C]Propionic Acid: [11C]CO2 is trapped in a solution of ethylmagnesium bromide in anhydrous THF to form [11C]propionic acid.

-

Formation of [11C]Propionyl Chloride: The solvent is removed, and oxalyl chloride is added to the residue to convert [11C]propionic acid to [11C]propionyl chloride. The [11C]propionyl chloride is then distilled.

-

[11C]Acylation: The distilled [11C]propionyl chloride is reacted with the N-despropyl PHNO precursor in anhydrous THF to form the [11C]amide intermediate.

-

Reduction: The [11C]amide intermediate is reduced using lithium aluminium hydride (LAH) in THF to yield [11C]-(+)-PHNO.

-

Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [11C]-(+)-PHNO is reformulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) and passed through a 0.22 µm sterile filter.

Protocol 2: Quality Control of [11C]Naxagolide

1. Radiochemical Purity and Identity:

-

Method: Analytical HPLC.

-

System: A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like trifluoroacetic acid).

-

Detection: UV detector (at a wavelength appropriate for PHNO) and a radioactivity detector in series.

-

Procedure: Co-inject the final product with a non-radioactive (+)-PHNO standard to confirm the identity of the radioactive peak by retention time matching.

-

Acceptance Criterion: Radiochemical purity should be >95%.[6]

2. Specific Activity:

-

Method: Calculated from the amount of radioactivity (determined by a dose calibrator) and the mass of the product (determined by integrating the UV peak from the HPLC chromatogram against a standard curve of the non-radioactive compound).

-

Acceptance Criterion: Specific activity should be high enough to minimize pharmacological effects (typically > 37 GBq/µmol at the time of injection).

3. Residual Solvents:

-

Method: Gas Chromatography (GC).

-

Procedure: Analyze the final product for the presence of residual solvents from the synthesis (e.g., THF, acetonitrile, ethanol).

-

Acceptance Criteria: Levels of residual solvents must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).

4. Sterility and Endotoxin Testing:

-

Sterility: The final product should be passed through a 0.22 µm sterile filter. Sterility testing should be performed retrospectively according to standard pharmacopeial methods.

-

Endotoxins: Test the final product for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test.

-

Acceptance Criterion: Must meet the requirements for injectable radiopharmaceuticals.

Protocol 3: In-Vivo PET Imaging with [11C]Naxagolide

Patient Preparation:

-

No specific dietary restrictions are typically required.

-

Patients should be well-hydrated.

-

Obtain informed consent and explain the procedure to the patient.

Radiotracer Administration and Image Acquisition:

-

Dosage: Administer an intravenous bolus injection of [11C]Naxagolide (e.g., ~360 MBq).[7]

-

Uptake Phase: No specific uptake period is required before starting the scan.

-

Image Acquisition: Begin dynamic PET scanning of the brain immediately after injection for a duration of up to 120 minutes.[9] For whole-body imaging, dynamic or a series of static acquisitions can be performed over approximately 112.5 minutes.[7]

-

Attenuation Correction: A low-dose CT scan is typically acquired for attenuation correction of the PET data.

Image Analysis:

-

Reconstruct the dynamic PET data into a series of time frames.

-

Generate time-activity curves (TACs) for various regions of interest (ROIs) in the brain.

-

Use kinetic modeling (e.g., simplified reference tissue model with the cerebellum as the reference region) to quantify binding parameters such as the binding potential (BPND).[9]

Mandatory Visualizations

Caption: Radiosynthesis workflow for [11C]Naxagolide.

Caption: Quality control workflow for [11C]Naxagolide.

Caption: [11C]Naxagolide signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Naxagolide Hydrochloride in the 6-OHDA Rat Model of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naxagolide (B1663137) hydrochloride, also known as (+)-PHNO, is a potent and selective dopamine (B1211576) D2 receptor agonist. While direct studies of naxagolide in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD) are not extensively documented in publicly available literature, its mechanism of action suggests therapeutic potential. Dopamine D2 receptor agonists are a cornerstone in the management of Parkinson's disease, aiming to compensate for the loss of dopaminergic neurons in the substantia nigra. The 6-OHDA rat model is a widely used and well-characterized preclinical model that mimics the dopaminergic neurodegeneration seen in PD, providing a valuable platform for evaluating novel therapeutics like naxagolide.

These application notes provide a comprehensive overview of a proposed experimental framework for evaluating the efficacy of naxagolide hydrochloride in the 6-OHDA rat model. The protocols and expected outcomes are based on established methodologies for this model and data from studies on other potent D2 dopamine agonists.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data that could be expected from studies of a potent D2 agonist like naxagolide in the 6-OHDA rat model. These values are for illustrative purposes and would need to be confirmed experimentally.

Table 1: Effect of this compound on Apomorphine-Induced Rotational Behavior

| Treatment Group | Dose (mg/kg, i.p.) | Mean Contralateral Rotations / 30 min (± SEM) | % Reduction vs. 6-OHDA Vehicle |

| Sham Control | - | 5 ± 2 | - |

| 6-OHDA + Vehicle | - | 250 ± 25 | 0% |

| 6-OHDA + Naxagolide | 0.1 | 150 ± 20 | 40% |

| 6-OHDA + Naxagolide | 0.5 | 75 ± 15 | 70% |

| 6-OHDA + Naxagolide | 1.0 | 40 ± 10 | 84% |

| p < 0.05, **p < 0.01 compared to 6-OHDA + Vehicle |

Table 2: Neurochemical Analysis of Striatal Dopamine and Metabolites

| Treatment Group | Striatal Dopamine (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) | Striatal HVA (ng/mg tissue) |

| Sham Control | 15.2 ± 1.8 | 3.1 ± 0.4 | 2.5 ± 0.3 |

| 6-OHDA + Vehicle | 2.1 ± 0.5 | 0.8 ± 0.2 | 0.9 ± 0.2 |

| 6-OHDA + Naxagolide (0.5 mg/kg) | 5.8 ± 1.1 | 1.5 ± 0.3 | 1.4 ± 0.3 |

| p < 0.05 compared to 6-OHDA + Vehicle |

Table 3: Immunohistochemical Analysis of Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra

| Treatment Group | Number of TH+ Neurons (ipsilateral SNc) | % Protection vs. 6-OHDA Vehicle |

| Sham Control | 8500 ± 500 | - |

| 6-OHDA + Vehicle | 1200 ± 250 | 0% |

| 6-OHDA + Naxagolide (0.5 mg/kg) | 3500 ± 400 | 27% (relative to sham) |

| p < 0.01 compared to 6-OHDA + Vehicle |

Experimental Protocols

6-OHDA-Induced Lesioning in Rats

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a significant loss of dopaminergic neurons.[1][2][3]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

6-hydroxydopamine hydrochloride (6-OHDA)

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical tools

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL. Prepare this solution fresh and protect it from light.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area.

-

Craniotomy: Drill a small burr hole in the skull over the injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -2.8 mm, Mediolateral (ML): +2.0 mm, Dorsoventral (DV): -9.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

-